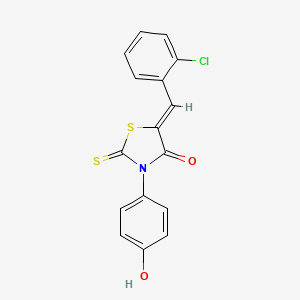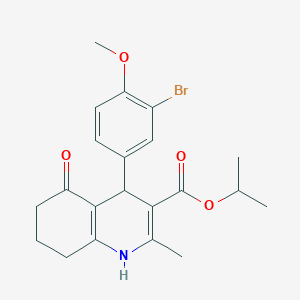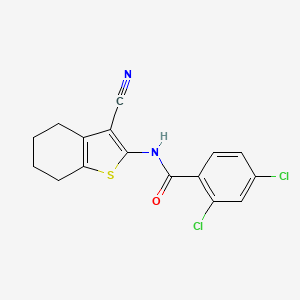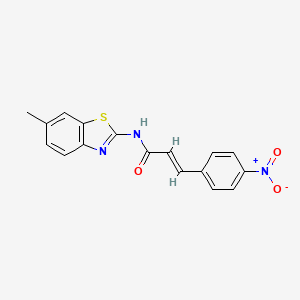![molecular formula C16H11ClN4O4 B15043945 4-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15043945.png)
4-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N’-[(3Z)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chloro-substituted benzohydrazide moiety linked to an indole derivative.
Preparation Methods
The synthesis of 4-chloro-N’-[(3Z)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with an appropriate indole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction conditions may include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .
Chemical Reactions Analysis
4-Chloro-N’-[(3Z)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It has been investigated for its potential use as an anti-inflammatory and antiviral agent.
Industry: The compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(3Z)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N’-[(3Z)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide include:
4-Chloro-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide: This compound has a similar structure but lacks the nitro and methyl groups, which may affect its biological activity.
4-Chloro-N’-[(4-hydroxy-3-nitrobenzylidene)benzohydrazide monohydrate: This compound has a hydroxy group instead of the indole moiety, leading to different chemical and biological properties.
The uniqueness of 4-chloro-N’-[(3Z)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H11ClN4O4 |
|---|---|
Molecular Weight |
358.73 g/mol |
IUPAC Name |
4-chloro-N-[(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C16H11ClN4O4/c1-8-6-11(21(24)25)7-12-13(8)18-16(23)14(12)19-20-15(22)9-2-4-10(17)5-3-9/h2-7,18,23H,1H3 |
InChI Key |
RCZFNLWWMCCNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CC=C(C=C3)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(4-bromophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B15043873.png)

![1-Methyl-3-(2-quinolyl)benzo[f]quinoline](/img/structure/B15043886.png)


![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15043896.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide](/img/structure/B15043902.png)
![N-[4-(benzyloxy)phenyl]-N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B15043914.png)
![N'-[(3E)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B15043920.png)
![N-(5-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15043933.png)

![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B15043959.png)


